molecular formula C14H21NO3 B14823856 3-Cyclopropoxy-2,5-diisopropoxypyridine

3-Cyclopropoxy-2,5-diisopropoxypyridine

Cat. No.: B14823856
M. Wt: 251.32 g/mol
InChI Key: GSZZROXWZWBPGZ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2,5-diisopropoxypyridine is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy and diisopropoxy groups, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2,5-diisopropoxypyridine typically involves the reaction of pyridine derivatives with cyclopropyl and isopropyl reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents, providing mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions for high yield and purity. The process includes the preparation of organoboron reagents, palladium-catalyzed coupling, and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-2,5-diisopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-2,5-diisopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2,5-diisopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

    2,5-Dimethoxypyridine: Similar structure but with methoxy groups instead of isopropoxy groups.

    3-Cyclopropoxy-2,5-dimethoxypyridine: Similar structure with methoxy groups at the 2 and 5 positions.

    2,5-Diisopropoxypyridine: Lacks the cyclopropoxy group, only has isopropoxy groups.

Uniqueness: 3-Cyclopropoxy-2,5-diisopropoxypyridine is unique due to the presence of both cyclopropoxy and diisopropoxy groups on the pyridine ring, which imparts distinct chemical and physical properties compared to its analogs .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

3-cyclopropyloxy-2,5-di(propan-2-yloxy)pyridine

InChI

InChI=1S/C14H21NO3/c1-9(2)16-12-7-13(18-11-5-6-11)14(15-8-12)17-10(3)4/h7-11H,5-6H2,1-4H3

InChI Key

GSZZROXWZWBPGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)OC(C)C)OC2CC2

Origin of Product

United States

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